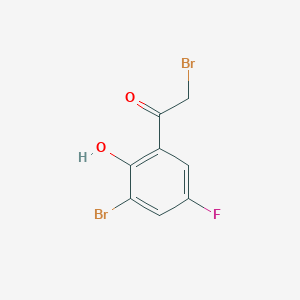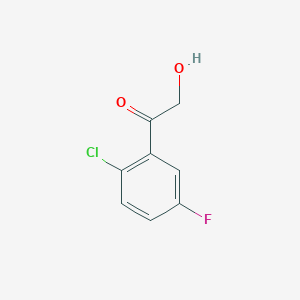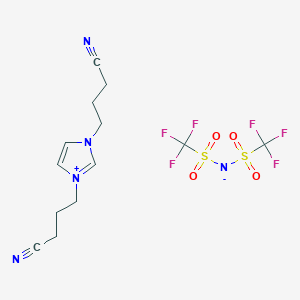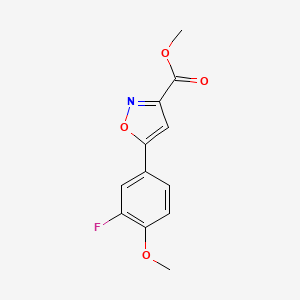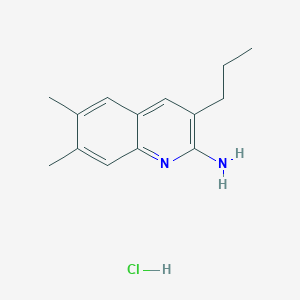
2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride typically involves the reaction of appropriate quinoline derivatives with amines under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Quinoline derivatives and amines.
Reaction Conditions: Controlled temperature and pH, often in the presence of catalysts or solvents to facilitate the reaction.
Purification: The product is usually purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, cost, and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: This compound is used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application. For example, in biochemical studies, it may inhibit or activate certain enzymes, affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinoline: A simpler analog with similar properties but lacking the methyl and propyl groups.
6,7-Dimethylquinoline: Another analog that lacks the amino and propyl groups.
3-Propylquinoline: Similar structure but without the amino and methyl groups.
Uniqueness
2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in research applications where these properties are advantageous .
Propiedades
Número CAS |
1172945-54-8 |
|---|---|
Fórmula molecular |
C14H19ClN2 |
Peso molecular |
250.77 g/mol |
Nombre IUPAC |
6,7-dimethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
Clave InChI |
SDHFRGAQLPJULG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


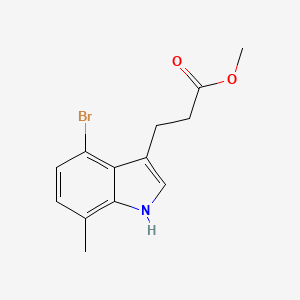
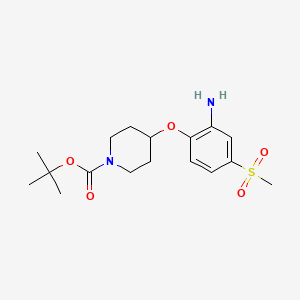
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)




![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
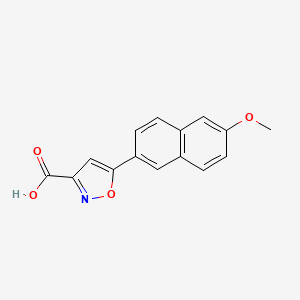
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
